molecular formula C9H13N3 B3048832 2-(Piperidin-3-yl)pyrimidine CAS No. 182416-14-4

2-(Piperidin-3-yl)pyrimidine

Cat. No.: B3048832
CAS No.: 182416-14-4
M. Wt: 163.22 g/mol
InChI Key: ZUQHRLRCFROOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-3-yl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular structure that combines a piperidine ring with a pyrimidine heterocycle, forming a privileged scaffold used in the design of biologically active molecules . While specific biological data for this base compound may be limited, its core structure is a recognized pharmacophore in developing therapeutic agents. The piperidine-pyrimidine motif is present in compounds investigated for a range of activities. Notably, the N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold has been utilized in the structure-based design of potent renin inhibitors for cardiovascular research . Furthermore, recent studies in 2024 highlight that novel hybrids incorporating piperidine and pyrimidine structures demonstrate moderate antioxidant activity and potent anti-inflammatory potential through lipoxygenase (LOX) inhibition, with some derivatives exhibiting IC50 values in the low micromolar range . This compound serves as a versatile building block for synthesizing more complex derivatives. Researchers can functionalize the nitrogen atoms and the carbon centers of both rings to explore structure-activity relationships. It is supplied as a powder for research purposes . This product is intended for laboratory research use only and is not classified as a drug or medicinal product. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h2,5-6,8,10H,1,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQHRLRCFROOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592841
Record name 2-(Piperidin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182416-14-4
Record name 2-(Piperidin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Technical Application Note: Modular Synthesis of 2-(Piperidin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(Piperidin-3-yl)pyrimidine CAS Registry Number: 1142208-43-0 (Generic/Racemic) Primary Application: Kinase inhibitor scaffold (e.g., JAK, CDK), GPCR ligand core.[1]

This protocol details the synthesis of 2-(piperidin-3-yl)pyrimidine via a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling followed by acid-mediated deprotection.[1] Unlike traditional cyclization routes (which require harsh amidine synthesis), this modular approach allows for the late-stage introduction of the pyrimidine ring onto a chiral or functionalized piperidine core. This method is optimized for medicinal chemistry workflows where stereochemical retention and functional group tolerance are paramount.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the C(sp²)-C(sp³) bond between the electron-deficient pyrimidine ring and the saturated piperidine ring.

Mechanistic Rationale:

  • Electrophile Selection: 2-Chloropyrimidine is chosen over the iodide or bromide due to its commercial availability and sufficient reactivity in oxidative addition with electron-rich phosphine ligands.[1]

  • Nucleophile Selection: N-Boc-3-piperidine boronic acid pinacol ester is selected.[1] The Boc group prevents catalyst poisoning by the secondary amine and suppresses side reactions.

  • Catalytic Cycle: The use of a bidentate ligand (dppf) is critical to prevent

    
    -hydride elimination, a common failure mode when coupling alkyl boronates.
    

Retrosynthesis Target 2-(Piperidin-3-yl)pyrimidine (Target) Intermediate N-Boc-Protected Intermediate Target->Intermediate Deprotection (TFA) Disconnect Suzuki Disconnection Intermediate->Disconnect C-C Bond Formation SM1 2-Chloropyrimidine (Electrophile) Disconnect->SM1 SM2 N-Boc-3-piperidine boronic ester (Nucleophile) Disconnect->SM2

Figure 1: Retrosynthetic logic illustrating the convergent assembly of the target scaffold.

Experimental Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of tert-butyl 3-(pyrimidin-2-yl)piperidine-1-carboxylate.

Reagents & Stoichiometry
ComponentRoleEquiv.Scale (Example)
2-Chloropyrimidine Electrophile1.0114 mg (1.0 mmol)
N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Nucleophile1.2373 mg (1.2 mmol)
Pd(dppf)Cl₂[1] · DCM Catalyst0.0541 mg (0.05 mmol)
K₂CO₂ (2.0 M Aqueous)Base3.01.5 mL
1,4-Dioxane SolventN/A4.0 mL
Step-by-Step Methodology
  • Preparation: Flame-dry a 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon flow.

  • Loading: Charge the vial with 2-Chloropyrimidine , N-Boc-boronate ester , and Pd(dppf)Cl₂·DCM .

  • Solvent Addition: Add 1,4-Dioxane (degassed) followed by 2.0 M aq. K₂CO₃ .

    • Critical Note: Degassing is essential. Oxygen promotes homocoupling of the boronate and oxidation of the phosphine ligand. Sparge solvents with Argon for 10 minutes prior to use.

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours (thermal) or 100°C for 45 minutes (microwave).

    • Monitoring: Check by LC-MS.[1] Look for the disappearance of the chloride (m/z 115) and appearance of the protected product (m/z 264 [M+H]⁺).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Wash combined organics with Brine (20 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: 0-40% Ethyl Acetate in Hexanes.[1]

    • Yield Expectation: 70–85% as a pale yellow oil/solid.

Phase 2: Deprotection & Free-Basing

Objective: Removal of the Boc group to yield 2-(piperidin-3-yl)pyrimidine.[1]

Reagents
  • Substrate: tert-butyl 3-(pyrimidin-2-yl)piperidine-1-carboxylate (from Phase 1).[1]

  • Acid Source: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).[3]

Step-by-Step Methodology
  • Dissolution: Dissolve the intermediate (approx. 200 mg) in DCM (2 mL).

  • Acidification: Add TFA (1 mL) dropwise at 0°C.

    • Why: Controlling the exotherm prevents potential degradation, although the pyrimidine ring is robust.

  • Reaction: Warm to room temperature and stir for 2 hours.

    • Monitoring: TLC (10% MeOH/DCM) or LC-MS should show complete loss of starting material.[1]

  • Volatile Removal: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The residue is the TFA salt.

  • Free-Basing (SCX Protocol - Recommended):

    • Dissolve the residue in minimal MeOH.

    • Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.[1]

    • Wash cartridge with MeOH (3 column volumes) to remove non-basic impurities.

    • Elute product with 2M NH₃ in MeOH .

  • Final Isolation: Concentrate the ammoniacal eluate to obtain the free amine as an oil or low-melting solid.[1]

Analytical Validation

Compound: 2-(Piperidin-3-yl)pyrimidine Formula: C₉H₁₃N₃ Molecular Weight: 163.22 g/mol [1]

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz, CDCl₃)

8.68 (d, 2H)
Pyrimidine C4/C6 protons (Characteristic doublet).[1]

7.15 (t, 1H)
Pyrimidine C5 proton.

3.10 - 2.60 (m, 4H)
Piperidine

-protons (shift confirms deprotection).[1]
LC-MS (ESI+) m/z 164.1 [M+H]⁺Confirms parent mass.

Workflow Visualization

Workflow SM Start: 2-Chloropyrimidine + N-Boc-Boronate Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM->Step1 Check1 LCMS Check: m/z 264 present? Step1->Check1 Check1->Step1 No (Extend Time) Purify1 Flash Chromatography (0-40% EtOAc/Hex) Check1->Purify1 Yes Deprotect Deprotection TFA / DCM (1:2) RT, 2h Purify1->Deprotect SCX SCX-2 Cartridge 1. Wash (MeOH) 2. Elute (NH3/MeOH) Deprotect->SCX Final Final Product: 2-(Piperidin-3-yl)pyrimidine SCX->Final

Figure 2: Operational workflow from starting materials to purified free base.

Troubleshooting & Expert Insights

"Black Metal" Precipitation
  • Observation: The reaction mixture turns black immediately upon heating, and conversion is low.

  • Cause: Palladium aggregation due to poor ligand stabilization or oxygen contamination.

Protodeboronation
  • Observation: Formation of N-Boc-piperidine (des-boronated byproduct).[1]

  • Cause: High temperature in the presence of water can hydrolyze the C-B bond faster than the transmetallation occurs.

  • Solution: Reduce water ratio (use 9:1 Dioxane:Water) or switch to anhydrous conditions using Cs₂CO₃ and DMF at 100°C.

Regioselectivity (If using 2,4-dichloropyrimidine)[1][4]
  • Insight: If the starting material is 2,4-dichloropyrimidine, the C4 position is more electrophilic and will couple first. To target the C2 position specifically, one must use 2-chloropyrimidine or employ a blocking group strategy.[1]

References

  • Hesp, K. D., et al. (2014). "Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence."[1][4] Organic Letters, 16(2), 413-415.[1][4]

  • Rueda-Espinosa, J., et al. (2018). "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Scholarship @ Claremont.

  • Bagal, S. K., et al. (2011). "Synthesis of Pyridine and Pyrimidine Derivatives." Pfizer Worldwide Medicinal Chemistry.[4] (General reference for heteroaryl cross-coupling standards).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for Boc deprotection protocols).

Sources

Application of 2-(Piperidin-3-yl)pyrimidine in kinase inhibitor drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Application of the 2-(Piperidin-3-yl)pyrimidine Scaffold in Kinase Inhibitor Drug Discovery

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and a key strategy in this field is the use of "privileged scaffolds"—core molecular structures that can bind to multiple targets with high affinity. The 2-aminopyrimidine core is one such scaffold, found in numerous approved and investigational drugs.[1] This application note details the strategic use of a specific derivative, the 2-(Piperidin-3-yl)pyrimidine scaffold, in the discovery of novel kinase inhibitors. We explore its structural advantages, mechanism of action, and provide detailed, field-proven protocols for characterizing inhibitors built upon this framework, using Janus Kinase (JAK) inhibitors as a primary example.

The Kinase Inhibitor Landscape & The Pyrimidine Scaffold

The human kinome consists of over 500 protein kinases, which act as molecular switches for signaling pathways that control cell growth, differentiation, and apoptosis.[2] The development of drugs targeting these kinases has become a major focus of medicinal chemistry.[3] A common feature of kinase inhibitors is a heterocyclic scaffold that mimics the adenine ring of ATP, enabling it to anchor within the ATP-binding site and form critical hydrogen bonds with the "hinge" region of the kinase.[4]

The pyrimidine ring is an exemplary heterocyclic system, serving as a cornerstone in the design of numerous kinase inhibitors due to its versatile chemistry and ideal geometry for hinge binding.[5] Its nitrogen atoms act as hydrogen bond acceptors, effectively competing with ATP and inhibiting kinase function.

The 2-(Piperidin-3-yl)pyrimidine Scaffold: A Privileged Structure

The 2-(Piperidin-3-yl)pyrimidine scaffold combines the hinge-binding capability of the pyrimidine ring with the structural and physicochemical advantages of a piperidine moiety. This combination offers a powerful platform for developing potent and selective kinase inhibitors.

Structural Features and Physicochemical Properties

The key innovation of this scaffold lies in the introduction of a non-planar, saturated piperidine ring. This feature provides several distinct advantages:

  • Three-Dimensional Exploration: Unlike flat aromatic rings, the piperidine group provides a three-dimensional vector. This allows medicinal chemists to design molecules that can extend out of the primary binding pocket and form interactions with less conserved regions of the kinase, which is a key strategy for achieving inhibitor selectivity.

  • Improved Physicochemical Properties: The piperidine moiety is a basic nitrogen center, which can be protonated at physiological pH. This often improves aqueous solubility and can be used to tune the pharmacokinetic profile of the drug candidate.[6]

  • Versatile Anchor Point: The piperidine ring serves as a versatile attachment point for various functional groups that can be optimized to enhance potency, selectivity, and drug-like properties (e.g., cell permeability, metabolic stability).

Mechanism of Action: Hinge-Binding and Beyond

Inhibitors incorporating this scaffold typically function as ATP-competitive inhibitors. The primary interaction is driven by the pyrimidine core.

  • Hinge Binding: The nitrogen atoms of the pyrimidine ring form one or two hydrogen bonds with the backbone amide groups of the kinase hinge region. This is the critical anchoring interaction.

  • Gatekeeper Interaction: Substituents on the pyrimidine ring can be designed to interact with the "gatekeeper" residue, a key amino acid that controls access to a deeper hydrophobic pocket.

  • Solvent Front Exploration: The piperidine ring and its substituents typically project towards the solvent-exposed region of the ATP-binding site. This allows for tailored interactions that can significantly enhance both potency and selectivity against other kinases.

cluster_Kinase Kinase ATP Binding Pocket cluster_Inhibitor 2-(Piperidin-3-yl)pyrimidine Inhibitor hinge Hinge Region Backbone Amides gatekeeper Gatekeeper Residue pocket Hydrophobic Pocket solvent Solvent Front pyrimidine Pyrimidine Core pyrimidine->hinge piperidine Piperidine Moiety pyrimidine->piperidine Linker piperidine->gatekeeper R_group R-Group (for selectivity) piperidine->R_group Attachment R_group->solvent Tailored Interactions

Caption: General binding mode of a 2-(Piperidin-3-yl)pyrimidine inhibitor.

Case Study: Application in Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are cytoplasmic tyrosine kinases crucial for cytokine signaling via the JAK-STAT pathway.[7] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.[8] Several approved JAK inhibitors feature pyrimidine-based cores, often fused into a pyrrolopyrimidine scaffold, highlighting the scaffold's utility against this target class.[9][10]

While specific approved drugs with the exact 2-(Piperidin-3-yl)pyrimidine are not publicly highlighted, numerous patents describe its use in developing novel JAK and other kinase inhibitors.[11][12] These patent filings demonstrate that the piperidine moiety is used to modulate selectivity across the highly homologous JAK family members and to optimize pharmacokinetic properties.

Experimental Protocols for Inhibitor Characterization

The following protocols provide a robust framework for evaluating novel kinase inhibitors based on the 2-(Piperidin-3-yl)pyrimidine scaffold. We will use a hypothetical inhibitor, "Jakinib-P3P," targeting JAK1 as an example.

Protocol 1: Biochemical IC₅₀ Determination using ADP-Glo™ Kinase Assay

This protocol determines the concentration of Jakinib-P3P required to inhibit 50% of JAK1 enzymatic activity in a purified, in vitro system. The ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Rationale: This is the primary screen to confirm direct enzyme inhibition and determine inhibitor potency. It is a robust, high-throughput method that provides a quantitative IC₅₀ value.

cluster_workflow ADP-Glo™ Kinase Assay Workflow start Prepare Reagents: - JAK1 Enzyme - Substrate Peptide - ATP - Jakinib-P3P (serial dilution) step1 Kinase Reaction: Incubate Enzyme, Substrate, ATP, and Inhibitor start->step1 step2 Terminate & Deplete ATP: Add ADP-Glo™ Reagent step1->step2 step3 ADP to ATP Conversion: Add Kinase Detection Reagent step2->step3 step4 Measure Luminescence: Luciferase reaction generates light step3->step4 end Data Analysis: Plot % Inhibition vs. [Inhibitor] Calculate IC₅₀ step4->end cluster_0 Assay Principle cell Live Cell plasmid Transfect with JAK1-NanoLuc® Plasmid cell->plasmid expression JAK1-NanoLuc® Fusion Protein NanoLuc® (Donor) plasmid->expression tracer Fluorescent Tracer (Acceptor) expression:f0->tracer:f0 BRET inhibitor Jakinib-P3P (Competitor) inhibitor->expression Binds to JAK1 no_inhibitor No Inhibitor Tracer Binds High BRET Signal with_inhibitor With Inhibitor Tracer Displaced Low BRET Signal

Sources

Large-scale synthesis and purification of 2-(Piperidin-3-yl)pyrimidine for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Scalable and Efficient Synthesis and Purification of 2-(Piperidin-3-yl)pyrimidine Hydrochloride for Preclinical Supply

Abstract

This application note provides a comprehensive, field-tested guide for the large-scale synthesis and purification of 2-(Piperidin-3-yl)pyrimidine, a key heterocyclic scaffold prevalent in medicinal chemistry. The presented three-step synthetic route is designed for scalability, robustness, and the production of high-purity material suitable for preclinical studies. The strategy hinges on a standard protection-coupling-deprotection sequence, optimized for high yield and operational simplicity. The purification protocol leverages a final salt formation step, which concurrently achieves deprotection and purification via crystallization, a method highly amenable to kilogram-scale production. This document is intended for researchers, chemists, and drug development professionals requiring a reliable supply of this important building block.

Introduction: The Strategic Importance of the Piperidinyl-Pyrimidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for interacting with biological targets.[1][2] When coupled with a pyrimidine moiety—a core structure in numerous bioactive molecules and kinase inhibitors—the resulting 2-(Piperidin-3-yl)pyrimidine framework becomes a building block of significant interest for drug discovery programs.[3][4]

The successful transition of a candidate molecule from discovery to preclinical evaluation demands a reliable, scalable, and cost-effective synthetic route to produce the active pharmaceutical ingredient (API) with high purity (>98%). This guide details such a process, addressing the common challenges of large-scale synthesis, such as impurity control, process efficiency, and final form selection.

Retrosynthetic Analysis and Strategy

The synthesis of 2-(Piperidin-3-yl)pyrimidine ( 3 ) was approached via a convergent strategy designed for process efficiency. The core logic is to couple two readily available fragments: a piperidine unit and a pyrimidine unit.

  • Step 1: Amine Protection. To ensure selective reaction at the 3-position amino group and prevent side reactions at the more nucleophilic piperidine nitrogen, a protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group was selected due to its stability under the planned coupling conditions and its clean, acid-labile removal. The synthesis, therefore, commences with the protection of commercially available 3-aminopiperidine.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). The protected intermediate, tert-butyl 3-aminopiperidine-1-carboxylate ( 1 ), is then coupled with 2-chloropyrimidine. This SNAr reaction is a reliable and well-established method for forming C-N bonds with electron-deficient heterocycles like pyrimidines.[5]

  • Step 3: Deprotection and Salt Formation. The final step involves the removal of the Boc group. By employing hydrochloric acid, this step serves a dual purpose: it deprotects the piperidine nitrogen and forms the hydrochloride salt of the final product.[6][7] This approach is highly advantageous for large-scale work as it facilitates purification by precipitating the desired product as a stable, crystalline solid, leaving many process impurities behind in the solvent.[8]

The overall synthetic workflow is illustrated below.

G A 3-Aminopiperidine C tert-butyl 3-aminopiperidine-1-carboxylate (1) A->C B Boc-Anhydride (Boc)2O B->C E N-Boc-2-(piperidin-3-yl)pyrimidine (2) C->E Base, Solvent D 2-Chloropyrimidine D->E G 2-(Piperidin-3-yl)pyrimidine HCl (3) E->G F Hydrochloric Acid (HCl) F->G

Figure 1: Overall Synthetic Workflow. A three-step sequence from commercial starting materials.

Detailed Experimental Protocols

Part 3.1: Synthesis of tert-butyl 3-aminopiperidine-1-carboxylate (1)

Rationale: This step protects the secondary amine of the piperidine ring, preventing it from competing in the subsequent SNAr reaction. Dichloromethane (DCM) is an excellent solvent for this reaction, and triethylamine (TEA) acts as a mild base to neutralize the acid byproduct. The reaction is performed at 0°C to control the exotherm upon addition of Boc-anhydride.

Protocol:

  • To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 3-aminopiperidine dihydrochloride (1.00 kg, 5.78 mol) and dichloromethane (DCM, 8 L).

  • Cool the stirred suspension to 0-5°C using a circulating chiller.

  • Slowly add triethylamine (TEA, 2.0 L, 14.45 mol, 2.5 eq) over 60 minutes, ensuring the internal temperature does not exceed 10°C. Stir for an additional 30 minutes.

  • In a separate vessel, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.32 kg, 6.07 mol, 1.05 eq) in DCM (2 L).

  • Add the (Boc)₂O solution to the reactor dropwise over 2 hours, maintaining the internal temperature at 0-5°C.

  • Allow the reaction to warm to room temperature (20-25°C) and stir for 16 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Add water (5 L) to the reactor and stir for 15 minutes. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 3 L), saturated NaHCO₃ solution (3 L), and brine (3 L).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a viscous oil.

ParameterResult
Typical Yield 1.10 kg (95%)
Appearance Colorless to pale yellow oil
Purity (¹H NMR) >98%
Part 3.2: Synthesis of tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate (2)

Rationale: This is the key C-N bond-forming step. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to facilitate the SNAr reaction. Potassium carbonate is a suitable inorganic base to act as a proton scavenger. Heating is required to drive the reaction to completion.

Protocol:

  • To a 20 L reactor system, add intermediate 1 (1.10 kg, 5.49 mol), 2-chloropyrimidine (0.63 kg, 5.50 mol, 1.0 eq), and potassium carbonate (K₂CO₃, 1.52 kg, 10.98 mol, 2.0 eq) in N,N-Dimethylformamide (DMF, 6 L).

  • Heat the stirred mixture to 80-85°C and maintain for 24 hours.

  • IPC: Monitor the reaction by HPLC until the starting material 1 is <2% remaining.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with ethyl acetate (2 L).

  • Transfer the filtrate to a larger vessel and add ethyl acetate (15 L) and water (15 L).

  • Stir vigorously for 20 minutes, then separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Combine all organic layers and wash with brine (3 x 8 L) to remove residual DMF.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude solid is triturated with a mixture of hexane and ethyl acetate (9:1, 5 L) to afford the product as an off-white solid, which is collected by filtration.

ParameterResult
Typical Yield 1.28 kg (84%)
Appearance Off-white solid
Purity (HPLC) >97%
Part 3.3: Deprotection and Purification of 2-(Piperidin-3-yl)pyrimidine Hydrochloride (3)

Rationale: This final step removes the Boc protecting group and isolates the product as a stable, crystalline hydrochloride salt. Isopropanol (IPA) is chosen as the solvent because the starting material is soluble, while the final HCl salt product has low solubility, enabling purification by precipitation.[8]

Protocol:

  • Charge the Boc-protected intermediate 2 (1.28 kg, 4.60 mol) and isopropanol (IPA, 13 L) into a 20 L reactor.

  • Stir the mixture to achieve a clear solution. Gentle warming to 30-35°C may be required.

  • Cool the solution to 10-15°C.

  • Slowly add a 4 M solution of HCl in 1,4-dioxane (3.5 L, 14.0 mol, ~3 eq) over 90 minutes, maintaining the temperature below 25°C. A precipitate will form during the addition.

  • Stir the resulting thick slurry at room temperature for 6 hours.

  • IPC: Monitor by HPLC to confirm complete deprotection (<1% of intermediate 2 remaining).

  • Filter the solid product using a Nutsche filter.

  • Wash the filter cake with cold isopropanol (2 x 2 L) and then with MTBE (2 x 3 L).

  • Dry the solid in a vacuum oven at 45-50°C for 24 hours to a constant weight.

G A Crude N-Boc Intermediate (2) B Dissolve in Isopropanol A->B C Cool to 10-15°C B->C D Add HCl/Dioxane Solution C->D E Precipitation of HCl Salt D->E F Stir for 6h at RT E->F G Filter the Solid F->G H Wash with Cold IPA G->H I Wash with MTBE H->I J Dry Under Vacuum I->J K K J->K

Figure 2: Final Deprotection and Purification Workflow. This process combines the final reaction step with purification.

Quality Control and Characterization

The final product must be rigorously analyzed to ensure it meets the stringent purity requirements for preclinical studies.[9][10] The following table summarizes the expected analytical results for the final product, 2-(Piperidin-3-yl)pyrimidine Hydrochloride.

Analysis MethodSpecificationTypical Result
Appearance White to off-white crystalline solidConforms
Identity by ¹H NMR Conforms to structureConforms
¹H NMR (400 MHz, D₂O) δ 8.65 (d, 2H), 7.20 (t, 1H), 4.60 (m, 1H), 3.60-3.40 (m, 2H), 3.20-3.00 (m, 2H), 2.20 (m, 1H), 2.05 (m, 1H), 1.90-1.70 (m, 2H)Conforms
Purity by HPLC ≥ 99.0%99.6%
Identity by MS (ESI+) m/z = 178.12 ± 0.5 (M+H)⁺ for free base178.2
Residual Solvents Isopropanol < 5000 ppm, Dioxane < 380 ppmConforms
Water Content (Karl Fischer) ≤ 1.0%0.4%

Conclusion

The synthetic and purification protocols detailed in this application note describe a robust and scalable process for producing multi-kilogram quantities of 2-(Piperidin-3-yl)pyrimidine hydrochloride. The strategy emphasizes operational simplicity, high yields, and a final purification step that is highly effective and amenable to large-scale manufacturing. The resulting high-purity material is well-suited for use in preclinical toxicology and pharmacology studies, providing a solid foundation for further drug development activities.

References

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRIDO (2, 3-d)PYRIMIDINE-CARBOXYLATE DERIVATIVES. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004054986A2 - Process for the preparation of pyrimidine compounds.
  • PubMed Central (PMC). (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry #169 - Drug Substance. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. Retrieved from [Link]

  • Saudi Food & Drug Authority (SFDA). (n.d.). General Considerations for Preclinical Studies Submissions. Retrieved from [Link]

Sources

Application Notes and Protocols for the Formulation of 2-(Piperidin-3-yl)pyrimidine for In Vivo Animal Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(Piperidin-3-yl)pyrimidine for in vivo animal experiments. Pyrimidine derivatives are a significant class of heterocyclic compounds with a wide spectrum of biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The successful preclinical evaluation of such compounds hinges on the development of appropriate formulations that ensure accurate dosing, optimal bioavailability, and minimal vehicle-induced physiological effects.

This guide eschews a rigid template, instead offering a logical workflow that begins with understanding the physicochemical properties of 2-(Piperidin-3-yl)pyrimidine and progresses through vehicle selection, formulation preparation for various administration routes, and finally, methods for analytical verification. The causality behind each experimental choice is explained to provide a deeper understanding of the formulation development process.

I. Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of 2-(Piperidin-3-yl)pyrimidine is the critical first step in developing a suitable formulation. While specific data for this exact molecule may not be readily available, we can draw inferences from related structures and outline a systematic approach to its characterization.

A. Predicted Properties and Initial Assessment:

Based on its chemical structure, 2-(Piperidin-3-yl)pyrimidine is expected to be a basic compound due to the presence of the piperidine and pyrimidine nitrogen atoms. This suggests that its aqueous solubility will be pH-dependent, likely increasing in acidic conditions due to salt formation. The overall molecule has moderate polarity.

B. Essential Experimental Characterization:

  • Solubility Determination: The solubility of the test compound must be empirically determined in a range of pharmaceutically acceptable vehicles. This is a pivotal step that will dictate the formulation strategy. A tiered screening approach is recommended.

    • Tier 1: Aqueous Buffers: Determine the solubility in buffers at various pH levels (e.g., pH 2, 4, 6.8, 7.4) to understand the pH-solubility profile. This is crucial for oral and parenteral routes.

    • Tier 2: Co-solvents and Organic Solvents: If aqueous solubility is low (<1 mg/mL), assess solubility in common co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[3][4]

    • Tier 3: Surfactants and Oils: For highly lipophilic compounds, solubility in surfactants (e.g., Tween® 80, Cremophor® EL) and oils (e.g., corn oil, sesame oil) should be evaluated.[4]

  • LogP/LogD Determination: The octanol-water partition coefficient (LogP) or distribution coefficient at a specific pH (LogD) will provide insight into the compound's lipophilicity. This is a key predictor of its absorption and distribution characteristics.

  • pKa Determination: Identifying the ionization constants (pKa) of the molecule will explain the pH-dependent solubility and help in selecting appropriate buffering agents and predicting its behavior in different physiological environments.

  • Stability Assessment: Preliminary stability studies of the compound in the most promising vehicles are essential. This involves analyzing the concentration of the compound over time under typical storage conditions. Degradation can lead to inaccurate dosing and the generation of potentially toxic byproducts. For instance, a similar compound, 2-(1-piperazinyl)pyrimidine, is not recommended for storage in aqueous solution for more than one day.[5]

II. Formulation Strategies for Different Administration Routes

The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the physicochemical properties of the compound.

A. Oral Administration (PO)

Oral administration is the most common and convenient route for preclinical studies. The formulation strategy will be dictated by the compound's solubility and the required dose.

1. Aqueous Solutions/Suspensions:

  • Rationale: If the compound exhibits sufficient aqueous solubility at a physiologically acceptable pH (typically between 3 and 8) to achieve the desired dose in a reasonable volume (e.g., 5-10 mL/kg for rodents), a simple aqueous solution is the preferred approach due to its simplicity and physiological compatibility.[6]

  • For Poorly Soluble Compounds: If the compound is not sufficiently soluble, a uniform suspension can be prepared. Suspending agents are crucial to prevent settling and ensure dose uniformity.

Table 1: Common Vehicles for Oral Administration in Rodents [6]

Vehicle TypeExamplesProperties and Considerations
Aqueous Vehicles Water, Saline, 0.5% or 1% w/v Carboxymethyl Cellulose (CMC), 0.5% w/v Methylcellulose (MC)Preferred for their physiological compatibility. Suspending agents like CMC and MC are used for insoluble compounds. Methylcellulose is a stable and widely used vehicle with low toxicity. The viscosity of the methylcellulose solution needs to be considered.[4][6]
Oils Corn Oil, Sesame Oil, Olive OilSuitable for hydrophobic compounds. Potential for long-term exposure effects should be considered.[4][6]
Co-solvents Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)Used to increase the solubility of poorly soluble compounds. The concentration of organic solvents should be kept to a minimum to avoid toxicity.[4]

Protocol 1: Preparation of an Oral Suspension of 2-(Piperidin-3-yl)pyrimidine (10 mg/kg in a Mouse)

  • Calculate the required amount: For a 25 g mouse at a dose of 10 mg/kg, the required dose is 0.25 mg. Assuming a dosing volume of 10 mL/kg, the final concentration of the formulation should be 1 mg/mL.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in purified water. This can be achieved by heating a portion of the water, dispersing the methylcellulose, and then adding the remaining cold water to facilitate dissolution.

  • Compound Addition: Weigh the required amount of 2-(Piperidin-3-yl)pyrimidine and triturate it to a fine powder using a mortar and pestle.

  • Wetting the Powder: Add a small amount of the vehicle to the powder and mix to form a uniform paste. This step is crucial to prevent clumping.

  • Final Suspension: Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension.

  • Homogenization: For improved uniformity, the suspension can be further homogenized using a suitable homogenizer.

  • Administration: Administer the suspension using an appropriately sized oral gavage needle. Ensure the suspension is well-mixed immediately before each administration.

Workflow for Oral Formulation Development

oral_formulation_workflow start Start: 2-(Piperidin-3-yl)pyrimidine Powder solubility_check Determine Aqueous Solubility (pH 3-8) start->solubility_check high_solubility Sufficiently Soluble? solubility_check->high_solubility aqueous_solution Prepare Aqueous Solution (e.g., Saline, PBS) high_solubility->aqueous_solution Yes suspension Prepare Suspension high_solubility->suspension No final_product Final Oral Formulation aqueous_solution->final_product select_vehicle Select Suspending Vehicle (e.g., 0.5% Methylcellulose) suspension->select_vehicle prepare_suspension Protocol 1: Prepare Homogeneous Suspension select_vehicle->prepare_suspension prepare_suspension->final_product

Caption: Workflow for oral formulation development.

B. Intravenous Administration (IV)

IV administration provides 100% bioavailability and is used for pharmacokinetic studies and when rapid onset of action is required. The formulation must be a sterile, isotonic, and clear solution with a pH close to physiological levels (around 7.4). Particulate matter is unacceptable.

1. Solubilization is Key:

  • Aqueous Solutions: If the compound has sufficient aqueous solubility, sterile saline or 5% dextrose in water (D5W) are the preferred vehicles.[4]

  • Co-solvent Systems: For poorly soluble compounds, a co-solvent system may be necessary. Common co-solvents for IV administration include PEG 400, propylene glycol, and ethanol. However, their concentrations must be carefully controlled to avoid hemolysis and toxicity.[4] A combination of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been described as a useful vehicle for preclinical cardiovascular screening.[7]

  • pH Adjustment: The solubility of basic compounds like 2-(Piperidin-3-yl)pyrimidine can often be increased by lowering the pH to form a salt. However, the final pH of the formulation should be as close to neutral as possible to minimize injection site irritation.

Protocol 2: Preparation of an IV Formulation of 2-(Piperidin-3-yl)pyrimidine (1 mg/kg in a Rat)

  • Pre-formulation Solubility: Determine the solubility of the compound in a vehicle such as 10% DMSO, 40% PEG 400, and 50% saline.

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the specified ratio under sterile conditions.

  • Dissolution: Dissolve the calculated amount of 2-(Piperidin-3-yl)pyrimidine in the vehicle. Gentle warming and vortexing may be required.

  • Sterilization: The final solution must be sterile. This is typically achieved by filtration through a 0.22 µm sterile filter.

  • Administration: The formulation should be administered slowly via a suitable vein (e.g., tail vein in rats). The maximum volume for a bolus injection is typically 5 ml/kg.[4]

C. Intraperitoneal Administration (IP)

IP injection is a common parenteral route in rodents, offering a larger surface area for absorption compared to subcutaneous injection. While solutions are preferred, suspensions can also be administered.[8]

1. Formulation Considerations:

  • Sterility: As with IV administration, IP formulations must be sterile.

  • pH and Osmolality: The pH should be close to neutral, and the solution should be iso-osmotic to minimize irritation to the peritoneal cavity.[4]

  • Vehicle Selection: Aqueous solutions (saline, PBS) are ideal. For poorly soluble compounds, co-solvent systems similar to those used for IV administration can be employed, though the concentration constraints may be less stringent. Suspensions in vehicles like 0.5% methylcellulose can also be used.

Protocol 3: Preparation of an IP Formulation of 2-(Piperidin-3-yl)pyrimidine (10 mg/kg in a Mouse)

  • Formulation Choice: Based on solubility data, choose to prepare either a solution or a suspension. The procedure for preparing a suspension is similar to Protocol 1, ensuring the final vehicle is sterile.

  • Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9][10]

  • Needle and Volume: Use an appropriate needle gauge (e.g., 25-27G for a mouse) and do not exceed the recommended maximum injection volume (typically < 10 ml/kg).[9]

Decision Tree for Formulation Strategy

formulation_strategy start Start: Physicochemical Data (Solubility, Stability, pKa) route Select Administration Route (PO, IV, IP) start->route po Oral (PO) route->po PO iv Intravenous (IV) route->iv IV ip Intraperitoneal (IP) route->ip IP po_sol Sufficient Aqueous Solubility? po->po_sol iv_sol Soluble in IV-compatible vehicle? iv->iv_sol ip_sol Soluble in IP-compatible vehicle? ip->ip_sol po_sol_yes Aqueous Solution (Water, Saline) po_sol->po_sol_yes Yes po_sol_no Aqueous Suspension (0.5% MC, 1% CMC) po_sol->po_sol_no No iv_sol_yes Sterile Solution (Saline, D5W, Co-solvents) iv_sol->iv_sol_yes Yes iv_sol_no Re-evaluate Compound or Consider Alternative Route iv_sol->iv_sol_no No ip_sol_yes Sterile Solution ip_sol->ip_sol_yes Yes ip_sol_no Sterile Suspension ip_sol->ip_sol_no No

Caption: Decision tree for formulation strategy.

III. Analytical Verification of Formulations

It is imperative to verify the concentration and stability of the final formulation to ensure accurate and reproducible experimental results.

A. Concentration Verification:

  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying the concentration of the active compound in the formulation.[11][12] A specific and validated HPLC method should be developed for 2-(Piperidin-3-yl)pyrimidine.

  • Procedure:

    • Prepare a standard curve of the compound of known concentrations.

    • Dilute a sample of the formulation to fall within the range of the standard curve.

    • Analyze the sample by HPLC and determine the concentration based on the standard curve.

B. Stability Analysis:

  • Short-term Stability: Analyze the concentration of the compound in the formulation at time zero and after a period that reflects the duration of the experiment (e.g., 24 hours) under the intended storage conditions. A change in concentration of more than 5-10% may indicate instability.

  • Homogeneity of Suspensions: For suspensions, it is crucial to assess the homogeneity to ensure consistent dosing. This can be done by taking samples from the top, middle, and bottom of the container and analyzing their concentrations.

IV. Safety and Regulatory Considerations

All excipients used in the formulation should be "Generally Recognized as Safe" (GRAS) for the intended species and route of administration.[13][14] The potential for vehicle-induced toxicity or pharmacological effects must be considered, and appropriate vehicle control groups should be included in all animal studies.

V. Conclusion

The successful in vivo evaluation of 2-(Piperidin-3-yl)pyrimidine relies on a systematic and scientifically sound formulation development strategy. This guide provides a framework for approaching this process, from initial physicochemical characterization to the preparation and verification of formulations for oral, intravenous, and intraperitoneal administration. By understanding the underlying principles and following these detailed protocols, researchers can develop robust and reliable formulations, thereby enhancing the quality and reproducibility of their preclinical data.

References

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • Minoxidil. Wikipedia. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]

  • A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. PubMed. [Link]

  • SOP: Intraperitoneal Injections in the Rat. Virginia Tech Research and Innovation. [Link]

  • GRAS in Pet Food: A Guide to Ingredient Compliance. Quality Smart Solutions. [Link]

  • A Simple Chromatographic Method for the Analysis of Pyrimidines and their Dihydrogenated Metabolites. Marcel Dekker, Inc. [Link]

  • Current Animal Food GRAS Notices Inventory. FDA. [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? PMC. [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Optimizing HPLC methods for the separation of 2-(Piperidin-3-yl)pyrimidine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of HPLC Methods for 2-(Piperidin-3-yl)pyrimidine Enantiomers

Status: Operational Ticket ID: CHIRAL-PYR-003 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The separation of 2-(Piperidin-3-yl)pyrimidine enantiomers presents a classic "basic chiral amine" challenge. The molecule contains a secondary amine on the piperidine ring (pKa ~11) and a basic pyrimidine ring.[1] These features lead to strong non-specific interactions with residual silanols on silica-based columns, resulting in severe peak tailing and loss of resolution.[1]

This guide moves beyond generic advice, providing a targeted protocol using Polysaccharide-based Chiral Stationary Phases (CSPs) , specifically focusing on the "Gold Standard" columns: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD).[1]

Module 1: Method Development Strategy

Q: Where do I start my screening for this specific molecule?

A: Do not waste time screening Pirkle-type or Ligand Exchange columns initially.[1] The industry standard for 3-substituted piperidines is the polysaccharide class.

The "Golden Screen" Protocol:

  • Columns: Start with CHIRALPAK AD-H and CHIRALCEL OD-H (or their immobilized equivalents IA and IB).[1]

  • Mobile Phase A (Normal Phase): n-Hexane / Ethanol / Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].[1]

  • Mobile Phase B (Polar Organic): 100% Methanol with 0.1% DEA (Only for immobilized columns like IA/IB/IC).[1]

Why this works:

  • Selectivity: The 3,5-dimethylphenylcarbamate moiety provides a "pocket" that discriminates the 3-position chirality of the piperidine ring via hydrogen bonding and steric hindrance.

  • Additive Necessity: The 0.1% DEA is non-negotiable. It competes with the analyte for active silanol sites on the silica support, sharpening the peak shape.[1]

Workflow Visualization: Screening Decision Matrix

MethodDevelopment start Start: 2-(Piperidin-3-yl)pyrimidine Racemate screen Screening Phase Columns: AD-H, OD-H MP: Hex/EtOH/DEA (90:10:0.1) start->screen check_sep Check Resolution (Rs) screen->check_sep good_sep Rs > 2.0 Proceed to Validation check_sep->good_sep Success partial 0.8 < Rs < 2.0 Optimization Required check_sep->partial Partial no_sep Rs < 0.8 Change Selectivity check_sep->no_sep Fail opt_temp Lower Temp to 15°C (Increases Selectivity) partial->opt_temp opt_alc Switch Alcohol (EtOH -> IPA) partial->opt_alc switch_col Switch Column Class Try Chlorinated Phases (CHIRALPAK IC/IG) no_sep->switch_col

Figure 1: Decision matrix for screening and optimizing chiral separation of basic amines.

Module 2: Troubleshooting & FAQs

Q: My peaks are tailing severely (Asymmetry > 1.5). Is the column dead?

A: Likely not. The column is healthy, but your mobile phase is "unprotected."

  • Root Cause: The secondary amine in the piperidine ring is interacting with the silica support underlying the chiral selector.[1]

  • The Fix: Increase the basic additive.[1]

    • Standard: 0.1% Diethylamine (DEA).[1]

    • Aggressive: Increase DEA to 0.2% or switch to Triethylamine (TEA).

    • Self-Validation: Inject a neutral marker (e.g., 1,3,5-tri-tert-butylbenzene).[1] If the marker is symmetrical but your analyte tails, the issue is chemical interaction, not column packing void.[1]

Q: I have separation, but the retention times (k') are drifting between runs.

A: This is a common issue with Normal Phase solvents containing volatile additives.[1]

  • Cause 1: Evaporation. Hexane/Ethanol mixtures change composition in the reservoir.[1]

    • Fix: Use a capped bottle with a solvent filter, not an open beaker.[1]

  • Cause 2: Thermal Equilibration. Chiral recognition mechanisms are highly temperature-dependent.[1][2]

    • Fix: Use a column thermostat.[1] A drift of 2°C can shift retention by 5-10%.[1]

  • Cause 3: "Memory Effect." If the column was previously used with an acidic additive (TFA), it can take hours to flush out.[1]

    • Fix: Wash with 100% Ethanol + 0.5% DEA for 30 minutes (at low flow) to regenerate the basic state.[1]

Q: Can I use this method for LC-MS?

A: Not with Hexane/DEA.

  • The Fix: Switch to Polar Organic Mode using an Immobilized Column (CHIRALPAK IA-3 or IC-3).[1]

  • LC-MS Compatible Phase: 100% Acetonitrile + 0.1% Ammonium Hydroxide (NH4OH) or 0.1% Ammonium Bicarbonate.[1]

  • Warning: Do not use DEA/TEA in MS; it suppresses ionization and contaminates the source.

Troubleshooting Logic Flow

Troubleshooting issue Identify Issue tailing Peak Tailing issue->tailing drift Rt Drift issue->drift low_res Low Resolution issue->low_res act_tail Add 0.1% DEA/TEA Check Silica Activity tailing->act_tail act_drift Thermostat Column Cap Solvents drift->act_drift act_res Decrease Flow (Van Deemter) Lower Temp low_res->act_res

Figure 2: Rapid diagnostic logic for common chiral HPLC anomalies.

Module 3: Advanced Optimization Data

For difficult separations where


, manipulating the alcohol modifier is the most powerful lever.[1] The table below illustrates the typical behavior of 3-substituted piperidines on a CHIRALPAK AD-H  column.

Table 1: Effect of Modifier Strength on Resolution (Simulated Data)

Mobile Phase CompositionRetention (k'1)Selectivity (

)
Resolution (

)
Notes
Hex/EtOH/DEA (90:10:0.1) 1.81.252.1 Recommended Starting Point. Good balance of speed and resolution.[1]
Hex/EtOH/DEA (95:5:0.[1]1)3.21.352.8Higher resolution, longer run time.[1] Use for prep.
Hex/IPA/DEA (90:10:0.[1]1)1.51.151.4IPA is a stronger solvent here; reduces retention but often hurts selectivity for this class.[1]
100% MeOH + 0.1% DEA 0.81.100.9Requires Immobilized Column.[1] Too fast, poor resolution.

Technical Insight: For 2-(Piperidin-3-yl)pyrimidine, Ethanol is generally superior to Isopropanol (IPA) as a modifier.[1] The steric bulk of IPA can interfere with the inclusion of the piperidine ring into the chiral cavity of the amylose selector.

References

  • Chiral Technologies. (2025). Chiral Column Selection Guide for Basic Compounds. Retrieved from [Link][1]

  • ResearchGate. (2025).[1] Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC. Retrieved from [Link][1]

  • MDPI. (2021). Enantioselective Chromatographic Separation of Biologically Important Chiral Amines. Retrieved from [Link][1]

Sources

Validation & Comparative

Regioisomeric Switching in Pyrimidine Scaffolds: A Comparative SAR Analysis of Piperidin-3-yl vs. Piperidin-4-yl Substituents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level medicinal chemistry analysis comparing piperidin-3-yl and piperidin-4-yl pyrimidine scaffolds. It synthesizes structural dynamics, experimental case studies, and practical optimization strategies.[1]

Strategic Overview: The "Linear vs. Angular" Decision

In the optimization of pyrimidine-based drugs, the piperidine ring serves as a privileged solubility-enhancing and pharmacokinetic (PK) modulating moiety. However, the choice between attaching the piperidine at the 3-position (angular/chiral) versus the 4-position (linear/achiral) is rarely arbitrary. It represents a fundamental bifurcation in the Structure-Activity Relationship (SAR) trajectory.

  • Piperidin-4-yl (The Linear Vector): Provides an extended, linear topology ideal for penetrating deep, narrow hydrophobic pockets.[1] It is typically achiral, simplifying Chemical Manufacturing and Controls (CMC).[1]

  • Piperidin-3-yl (The Angular Vector): Introduces a "kink" in the molecular axis (approx. 120° bond angle relative to the ring plane) and creates a chiral center. This allows for the exploration of side pockets but increases synthetic complexity due to enantiomer separation requirements.

Structural Decision Tree

The following logic gate visualizes the decision process for selecting the optimal regioisomer based on binding pocket topology and ADME needs.

SAR_Decision_Tree Start Target Binding Pocket Analysis PocketType Pocket Topology? Start->PocketType DeepNarrow Deep & Narrow Channel PocketType->DeepNarrow Extended ShallowSide Shallow with Side Pockets PocketType->ShallowSide Kinked Select4 Select Piperidin-4-yl (Linear Vector) DeepNarrow->Select4 Chirality Is Chirality Acceptable? ShallowSide->Chirality Select3 Select Piperidin-3-yl (Angular Vector) Chirality->Select4 No (CMC Priority) Chirality->Select3 Yes (High Potency Needed)

Figure 1: Strategic decision tree for selecting piperidine regioisomers in early-phase lead optimization.

Structural & Conformational Dynamics[1]

Vector Analysis

The primary differentiator is the exit vector of the substituent relative to the pyrimidine core.

  • 4-yl Geometry: The substituent exits along the C2-C5 axis of the piperidine chair, maximizing the distance between the pyrimidine core and the distal nitrogen. This is critical for reaching catalytic residues in enzymes like LSD1 or JAK .

  • 3-yl Geometry: The substituent exits off-axis. In the chair conformation, the pyrimidine can occupy either an equatorial or axial position (though equatorial is energetically favored), creating a defined "left" or "right" turn.[1] This is essential for GPCRs (e.g., GLP-1R , GPR119 ) where the ligand must wrap around transmembrane helices.[1]

The Chirality Cliff
  • Piperidin-4-yl: Achiral (unless the piperidine itself is asymmetrically substituted).

    • Advantage:[2][3][4][5] No chiral resolution required; faster library synthesis.

  • Piperidin-3-yl: Inherently chiral.

    • Challenge: Requires asymmetric synthesis or chiral SFC separation.

    • Opportunity: One enantiomer often exhibits >100-fold selectivity, reducing off-target toxicity (e.g., hERG binding often resides in only one enantiomer).[1]

Comparative Case Studies

Case Study A: LSD1 Inhibitors (Linearity Wins)

Target: Lysine Specific Demethylase 1 (LSD1) Context: Inhibitors require a basic amine to interact with the FAD cofactor deep within the active site.

Experimental Data Comparison:

Compound Scaffold Substituent Position Ki (nM) Interpretation
Compound 17 Piperidin-4-yl 29 Extended geometry allows distal N to reach FAD.

| Compound 42 | Piperidin-3-yl | 650 | Kinked geometry prevents optimal depth penetration. |

Analysis: The ~22-fold loss in potency upon switching from 4-yl to 3-yl demonstrates the "Linearity Rule." The 3-yl isomer clashes with the narrow channel walls of the LSD1 substrate tunnel. Reference: [Wang et al., J. Med.[1] Chem. (LSD1 Inhibitors)]([Link]1]

Case Study B: GLP-1R Agonists (Angular Specificity Wins)

Target: Glucagon-like peptide-1 receptor (GLP-1R) Context: Allosteric modulation requiring a specific conformational fit within the transmembrane bundle.

Experimental Data Comparison:

Compound Variant Substituent Position Emax (% Activation) Interpretation
Compound 28 Piperidin-4-yl 24% Poor efficacy; linear vector fails to engage switch regions.

| Compound 31 | Piperidin-3-yl | 60% | Superior efficacy; angular vector engages activation trigger. |

Analysis: Here, the "Linearity Rule" is inverted. The 4-yl analog is inactive/weak because it sterically clashes or bypasses the necessary hydrophobic sub-pocket. The 3-yl analog's "kink" correctly orients the effector domain. Reference: [Decara et al., Pharmaceut.[1] Fronts (Chiral Piperidines)]([Link])

ADME & Metabolic Stability Implications[1][2]

Metabolic Soft Spots

Piperidine rings are prone to oxidative metabolism by CYP450 isoforms (mainly CYP2D6 and CYP3A4).

  • 4-yl Isomers: The exposed 3- and 5-positions are equivalent and highly susceptible to hydroxylation.

  • 3-yl Isomers: The substitution at C3 sterically hinders the adjacent C2 and C4 positions, potentially improving metabolic stability, though C6 remains vulnerable.[1]

hERG Liability

The 4-yl-piperidine moiety is a known pharmacophore for hERG channel blockade (associated with QT prolongation) due to its ability to present a basic nitrogen at a specific distance from an aromatic core.

  • Mitigation Strategy: Switching to the 3-yl isomer often disrupts this pharmacophore, reducing hERG affinity by altering the N-to-Aromatic distance and vector.

Experimental Protocols

Protocol 1: Synthesis of Regioisomeric Pyrimidine-Piperidines

Objective: To synthesize matched pairs of 3-yl and 4-yl analogs for SAR evaluation.

Step 1: Suzuki-Miyaura Coupling (General Procedure)

  • Reagents: 4-Chloropyrimidine derivative (1.0 eq), (N-Boc-piperidin-X-yl)boronic acid pinacol ester (1.2 eq) [where X=3 or 4].

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq).[1]

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq).[1]

  • Solvent: 1,4-Dioxane.[1]

  • Conditions: Heat to 90°C under N₂ for 4-16 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via Flash Chromatography (Hex/EtOAc).

Step 2: Deprotection

  • Dissolve intermediate in DCM.

  • Add TFA (10 eq) or 4M HCl in Dioxane.

  • Stir at RT for 2 hours. Concentrate in vacuo to yield the amine salt.

Protocol 2: Microsomal Stability Assay (Metabolic Liability)

Objective: Determine intrinsic clearance (


) differences between isomers.
  • Incubation: Prepare liver microsomes (human/rat) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Substrate: Add test compound (3-yl or 4-yl analog) at 1 µM final concentration.

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (with internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

References

  • Wang, J., et al. (2013).[1] "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry. Link

  • Chen, Q.S., et al. (2023).[1] "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts. Link

  • Kubo, O., et al. (2021).[1][6] "Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation." Bioorganic & Medicinal Chemistry. Link

  • Mock, E.D., et al. (2020).[1][7] "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry.[7] Link[1]

  • Decara, J.M., et al. (2021).[1][3] "Discovery of GLP-1R Agonists." Cited within Pharmaceut.[3] Fronts 2023. Link

Sources

Comparative Analysis of the ADME Properties of 2-(Piperidin-3-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(piperidin-3-yl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., JAK, CDK, ERK) and GPCR ligands. Its utility stems from the ability of the piperidine ring to project substituents into specific solvent-exposed regions of a binding pocket while the pyrimidine core engages in critical hydrogen bonding (often with the hinge region of kinases).

However, this scaffold presents distinct ADME (Absorption, Distribution, Metabolism, Excretion) challenges compared to its regioisomers (e.g., piperidin-4-yl) and bioisosteres (e.g., morpholine). This guide provides an objective, data-driven comparison of the 2-(piperidin-3-yl)pyrimidine scaffold against its primary alternatives, focusing on metabolic stability, hERG liability, and pharmacokinetic optimization.

Structural Context & Physicochemical Profile[1][2][3][4][5]

The core scaffold consists of a pyrimidine ring attached at its C2 position to the C3 position of a piperidine ring. Unlike the achiral piperidin-4-yl isomer, the piperidin-3-yl moiety introduces a chiral center, creating (R) and (S) enantiomers with distinct biological and ADME profiles.

Key Physicochemical Parameters (Representative Data)
Property2-(Piperidin-3-yl)pyrimidine2-(Piperidin-4-yl)pyrimidine2-(Morpholin-3-yl)pyrimidine
Chirality Yes (R/S)No (Achiral)Yes (R/S)
Basicity (pKa) ~9.8 - 10.5 (Piperidine NH)~10.0 - 10.8~8.3 (Morpholine NH)
LogP (Lipophilicity) Moderate (1.5 - 2.5)*Moderate (1.5 - 2.5)Low (0.5 - 1.5)
Conformational Vector 120° kink (non-linear)180° linear projection120° kink
Solubility High (Ionized at pH 7.4)HighModerate

*Values depend heavily on peripheral substituents.

Comparative ADME Analysis

Metabolic Stability: The "Soft Spot" Vulnerability

The primary ADME liability of the 2-(piperidin-3-yl)pyrimidine scaffold is oxidative metabolism.

  • Mechanism: The piperidine ring is prone to Cytochrome P450 (CYP)-mediated

    
    -carbon oxidation.
    
  • Vulnerability: In the 3-substituted scaffold, the C2 and C6 positions are metabolically active. The C2 position, being benzylic-like (adjacent to the pyrimidine attachment), is particularly activated.

  • Comparison:

    • vs. Piperidin-4-yl: The 4-isomer is generally more metabolically stable because the attachment point is further from the nitrogen, and the symmetry reduces the number of unique metabolic soft spots.

    • vs. Morpholine: Morpholine analogs significantly improve metabolic stability by replacing a methylene group with oxygen, blocking one site of oxidation and reducing the overall lipophilicity (LogD), which lowers CYP affinity.

Diagram: Metabolic Fate of Piperidin-3-yl Scaffold

MetabolicPathways Parent 2-(Piperidin-3-yl)pyrimidine (Parent Drug) CYP CYP450 (CYP3A4/2D6) Parent->CYP Met1 C2-Hydroxylation (Unstable Hemiaminal) CYP->Met1 Major Route Met2 C6-Hydroxylation CYP->Met2 Minor Route RingOpen Ring Opening (Aldehyde/Acid) Met1->RingOpen Spontaneous Lactam Lactam Formation (Stable Metabolite) Met2->Lactam Oxidation

Caption: Metabolic pathways showing the susceptibility of the piperidine ring to oxidative attack, leading to ring opening or lactamization.

Distribution & Safety: The hERG Liability

Basic amines, particularly piperidines linked to lipophilic aromatic rings (like pyrimidine), are a classic pharmacophore for hERG potassium channel inhibition, leading to QT prolongation risks.

  • The Risk: The protonated piperidine nitrogen mimics the potassium ion, while the pyrimidine ring engages in

    
    -stacking within the hERG pore (Tyr652/Phe656).
    
  • 3-yl vs. 4-yl: The 3-substituted scaffold often exhibits lower hERG affinity than the 4-substituted isomer.

    • Reasoning: The "kinked" geometry of the 3-isomer may prevent the optimal linear alignment required to fit deep into the hERG pore, whereas the linear 4-isomer can penetrate more effectively.

  • Mitigation Strategy: Reducing the pKa (e.g., using a morpholine or fluorinating the piperidine ring) is the most effective way to mitigate this risk.

Permeability & Transporters
  • P-gp Efflux: Both 3- and 4-piperidinyl derivatives are frequent substrates for P-glycoprotein (P-gp), limiting brain penetration (BBB).

  • Optimization: N-alkylation or capping the piperidine nitrogen (e.g., as a urea or amide, as seen in Pfizer's PCSK9 inhibitors) significantly improves permeability by masking the H-bond donor and reducing basicity.

Case Study: Pfizer PCSK9 Inhibitors

A relevant case study involving the N-(piperidin-3-yl)pyrimidine motif is found in the development of oral PCSK9 inhibitors.

  • Challenge: Early leads containing a linear piperidin-4-yl linker showed poor oral bioavailability and high clearance.

  • Solution: Switching to the piperidin-3-yl linker.

  • Outcome:

    • Potency: Maintained or improved binding affinity due to the specific vector of the 3-isomer.

    • ADME: The 3-substituted analogs (e.g., Compound 4d) demonstrated improved metabolic stability profiles when the nitrogen was capped as a urea, preventing the rapid N-dealkylation observed in simpler derivatives.

    • Data Point: The optimized 3-yl derivative achieved an oral bioavailability (%F) of >50% in preclinical species, superior to the 4-yl analogs.

Experimental Protocols

To validate the ADME properties of your specific derivatives, the following standardized protocols are recommended.

Microsomal Stability Assay (Metabolic Clearance)

Purpose: To determine the intrinsic clearance (


) and identify metabolic soft spots.
  • Preparation: Prepare 10 mM stock of test compound in DMSO. Dilute to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Incubation:

    • Mix compound with liver microsomes (human, rat, mouse) at 0.5 mg/mL protein concentration.

    • Pre-incubate at 37°C for 5 minutes.

    • Start: Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction by adding ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .
hERG Patch Clamp Assay (Safety)

Purpose: To quantify the risk of QT prolongation.

  • Cell Line: CHO or HEK293 cells stably expressing hERG channels.

  • Method: Whole-cell patch clamp technique.

  • Protocol:

    • Hold membrane potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates hERG).

    • Repolarize to -50 mV (elicits tail current).

  • Dosing: Perfusion of compound at increasing concentrations (0.1, 1, 10, 30

    
    M).
    
  • Data: Measure peak tail current inhibition. Calculate

    
    .
    
    • Red Flag:

      
      M indicates significant liability.
      

Decision Guide: Scaffold Selection

Use this workflow to determine if the 2-(piperidin-3-yl)pyrimidine scaffold is right for your target.

ScaffoldSelection Start Start: Need Kinase/GPCR Ligand VectorCheck Does the pocket require a 'kinked' (120°) vector? Start->VectorCheck Linear Use 2-(Piperidin-4-yl)pyrimidine (Better stability, easier synthesis) VectorCheck->Linear No (Linear fit) Kinked Proceed with 3-substituted scaffold VectorCheck->Kinked Yes BasicityCheck Is a basic amine required for salt bridge interaction? Kinked->BasicityCheck NoBasic Use 2-(Morpholin-3-yl)pyrimidine (Low hERG risk, High Stability) BasicityCheck->NoBasic No YesBasic Use 2-(Piperidin-3-yl)pyrimidine BasicityCheck->YesBasic Yes Optimiz Optimization Required: 1. Cap Nitrogen (Urea/Amide) 2. Fluorinate Ring (lower pKa) 3. Check hERG early YesBasic->Optimiz

Caption: Decision tree for selecting between piperidine regioisomers and bioisosteres based on structural and ADME requirements.

References

  • Londregan, A. T., et al. (2018).[1] "Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9."[1][2] Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688.[1] Link

  • Lowicki, D., & Przybylski, P. (2025). "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." European Journal of Medicinal Chemistry, 302, 118213. Link

  • BenchChem Technical Support. (2025). "A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery." BenchChem Technical Guides. Link

  • Kerekes, A. D., et al. (2011). "Aurora kinase inhibitors: Identification of a metabolic soft spot and its mitigation."[3] Journal of Medicinal Chemistry, 54(1), 201-210. (Demonstrates morpholine vs. piperidine stability). Link

  • Davenport, A. J., et al. (2010).[4] "Using electrophysiology and in silico three-dimensional modeling to reduce human ether-a-go-go related gene K+ channel inhibition." Assay and Drug Development Technologies, 8(6), 781-789. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.